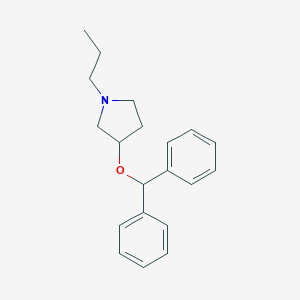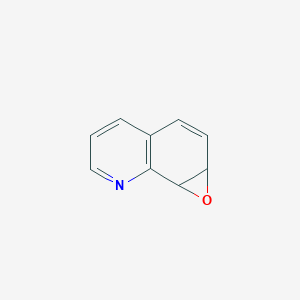
Quinoline-7,8-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. QO is a versatile molecule that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood. Quinoline-7,8-oxide is known to undergo redox cycling, which generates reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Quinoline-7,8-oxide has also been shown to interact with various enzymes and proteins, including cytochrome P450 and peroxidases, which can alter their activity.
Effets Biochimiques Et Physiologiques
Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and alter the structure and function of biological membranes. Quinoline-7,8-oxide has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline-7,8-oxide has several advantages for lab experiments, including its relative ease of synthesis and its versatility as a model compound. However, there are also limitations to using Quinoline-7,8-oxide in lab experiments. For example, Quinoline-7,8-oxide can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Quinoline-7,8-oxide. One area of research is the development of Quinoline-7,8-oxide-based therapies for cancer. Another area of research is the study of the mechanism of action of Quinoline-7,8-oxide and its interactions with various enzymes and proteins. Additionally, the use of Quinoline-7,8-oxide as a probe for studying the structure and function of biological membranes is an area of active research. Finally, the synthesis of novel Quinoline-7,8-oxide derivatives with improved properties is an area of interest for future research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile molecule that has been extensively studied for its potential applications in scientific research. Quinoline-7,8-oxide can be synthesized through various methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using Quinoline-7,8-oxide in lab experiments, it remains a valuable tool for studying the mechanism of action of enzymes and proteins, as well as the structure and function of biological membranes. There are several future directions for research on Quinoline-7,8-oxide, including the development of Quinoline-7,8-oxide-based therapies for cancer and the synthesis of novel Quinoline-7,8-oxide derivatives.
Méthodes De Synthèse
Quinoline-7,8-oxide can be synthesized through a variety of methods, including oxidation of quinoline, photochemical reactions, and electrochemical reactions. The most common method for synthesizing Quinoline-7,8-oxide is the oxidation of quinoline using hydrogen peroxide or peracids. This method is relatively simple and yields high purity Quinoline-7,8-oxide.
Applications De Recherche Scientifique
Quinoline-7,8-oxide has been extensively studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. Quinoline-7,8-oxide has also been used as a probe for studying the structure and function of biological membranes. Additionally, Quinoline-7,8-oxide has been shown to have potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
110288-09-0 |
|---|---|
Nom du produit |
Quinoline-7,8-oxide |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |
Clé InChI |
VHKOGTWROZZNFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
SMILES canonique |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Synonymes |
Oxireno[h]quinoline,1a,7b-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



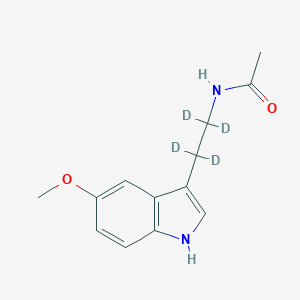
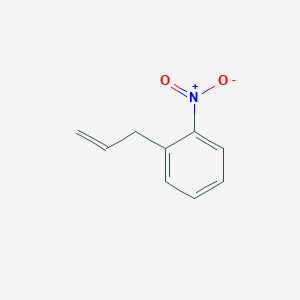
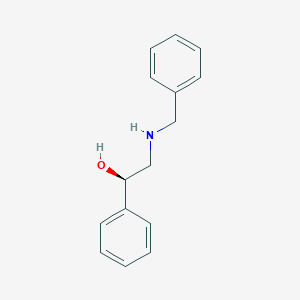
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
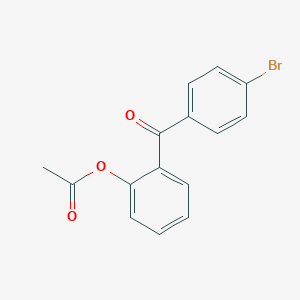
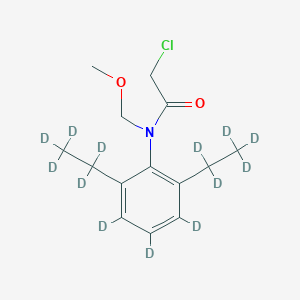
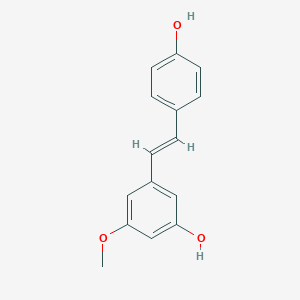
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
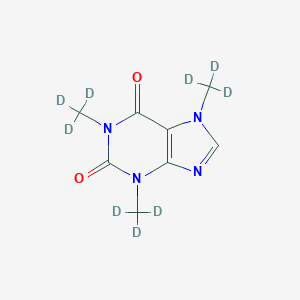
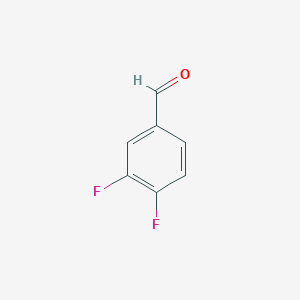
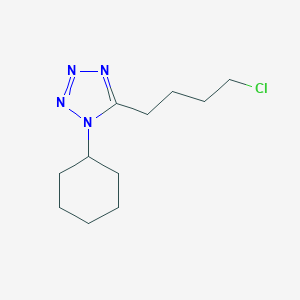
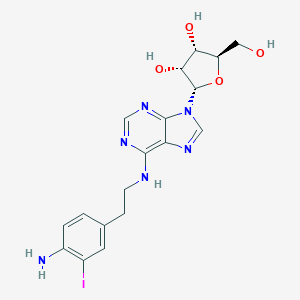
![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
